5-Bromo-2-methyl-4-nitro-1H-imidazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJYWZSEUWUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172244 | |
| Record name | 4-Bromo-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18874-52-7 | |
| Record name | NSC 226188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018874527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18874-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Research Applications of 5-Bromo-2-methyl-4-nitro-1H-imidazole: A Versatile Scaffold for Hypoxia-Targeted Therapeutics and Novel Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative poised for significant applications in biomedical research, particularly in oncology and infectious diseases. The core of its potential lies in the 4-nitro group, which can be selectively reduced under hypoxic (low oxygen) conditions—a hallmark of solid tumors and the environment of many anaerobic pathogens. This bioreductive activation transforms the relatively inert parent compound into a highly reactive species capable of inducing cellular damage. This guide explores the scientific rationale and provides actionable experimental frameworks for investigating this molecule as a hypoxia-selective radiosensitizer, a targeted cytotoxin, and a scaffold for new antimicrobial agents.
Introduction: The Significance of the Nitroimidazole Scaffold
The nitroimidazole scaffold has been a cornerstone of medicinal chemistry since the discovery of azomycin in the 1950s.[1][2] This class of compounds has yielded life-saving drugs, including the antibacterial and antiprotozoal agent metronidazole and the anti-tuberculosis drugs delamanid and pretomanid.[1][] Their mechanism of action is intrinsically linked to the nitro group, which acts as a prodrug element. In the low-oxygen environments characteristic of anaerobic bacteria, certain protozoa, and the core of solid tumors, host- or pathogen-specific enzymes reduce the nitro group.[4][5] This process generates reactive nitroso and hydroxylamine intermediates and cytotoxic free radicals that damage critical cellular macromolecules like DNA, leading to cell death.[2][4]
This compound emerges as a compound of interest due to its specific substitutions. The methyl group at the 2-position and the bromine at the 5-position offer opportunities for further chemical modification, allowing for the fine-tuning of its electronic properties, solubility, and target specificity. This guide provides a technical deep-dive into its foundational chemistry and delineates key research pathways to unlock its therapeutic potential.
Physicochemical Properties and Synthesis
A thorough understanding of the molecule's fundamental properties is the first step in designing robust experimental plans.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃O₂ | [6][7] |
| Molecular Weight | 206.00 g/mol | [6][7] |
| Appearance | Powder | [6] |
| Purity | ≥95-97% (Typical Commercial Grade) | [6] |
| Topological Polar Surface Area | 74.5 Ų | [7] |
| XLogP3 | 1.6 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
Synthesis Pathway
While various synthetic routes for substituted nitroimidazoles exist, a common approach involves the direct nitration of a brominated imidazole precursor. The synthesis of the related compound, 5-bromo-4-nitro-1H-imidazole, proceeds by reacting 4-bromo-1H-imidazole with a mixture of concentrated nitric and sulfuric acids.[8][9] This provides a foundational methodology that can be adapted for this compound, likely starting from 5-Bromo-2-methyl-1H-imidazole.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Exemplary)
This protocol is adapted from established procedures for similar nitroimidazoles and serves as a starting point for optimization.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 20 mL of concentrated sulfuric acid and cool in an ice bath.
-
Addition of Starting Material: Slowly add 13.6 mmol of 5-Bromo-2-methyl-1H-imidazole to the cooled sulfuric acid while stirring.
-
Addition of Nitrating Agent: Add 14.96 mmol of concentrated nitric acid dropwise to the mixture, ensuring the temperature remains controlled.
-
Heating: After the addition is complete, heat the reaction mixture to 110°C and maintain for 1 hour.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and then slowly pour it into 200 mL of ice water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acid.
-
Drying: Dry the product under vacuum to yield the final compound. Characterize using NMR and Mass Spectrometry to confirm identity and purity.
The Scientific Rationale: Hypoxia-Selective Bioreductive Activation
The central pillar supporting the therapeutic potential of this compound is its behavior under hypoxic conditions. This mechanism is not merely theoretical; it is the basis for the clinical success of other nitroimidazole drugs.[2][10]
The Causality:
-
Electron Affinity: The nitro group (NO₂) gives the molecule a high electron affinity.
-
One-Electron Reduction: In the low-oxygen environment of a tumor, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) donate a single electron to the nitro group, forming a nitro radical anion (R-NO₂⁻•).
-
The Oxygen Effect: In healthy, well-oxygenated (normoxic) tissues, this reaction is futile. Molecular oxygen rapidly accepts the electron from the radical anion, regenerating the parent compound and producing a superoxide radical. This "futile cycle" prevents the accumulation of toxic metabolites in normal tissues.
-
Activation in Hypoxia: In hypoxic cells, the lack of oxygen allows the unstable nitro radical anion to undergo further reduction. This leads to the formation of highly reactive, cell-killing species such as nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates, which can covalently bind to and damage DNA, proteins, and other vital macromolecules.[2][5]
Caption: Hypoxia-selective activation of nitroimidazoles in normoxic vs. hypoxic cells.
Potential Research Applications & Experimental Frameworks
Application 1: Hypoxia-Selective Radiosensitizers in Oncology
Tumor hypoxia is a major cause of resistance to radiotherapy, as oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal.[11][12] Electron-affinic compounds like this compound can mimic the role of oxygen, sensitizing hypoxic tumor cells to radiation.[10]
Experimental Protocol: In Vitro Clonogenic Survival Assay for Radiosensitization
This self-validating assay directly measures the ability of a compound to enhance radiation-induced cell killing under controlled normoxic and hypoxic conditions.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) in appropriate media.[13]
-
Plating: Seed cells into 6-well plates at densities calculated to yield 50-100 colonies per plate for each condition and allow them to attach overnight.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture media. Replace media in plates with drug-containing media or a vehicle control (media with DMSO).
-
Induction of Hypoxia: Place half of the plates into a modular incubator chamber or hypoxic workstation. Purge with a gas mixture of 5% CO₂, 95% N₂ (and <0.1% O₂) for at least 4 hours to achieve hypoxia. Keep the other half of the plates in a standard normoxic incubator (21% O₂).
-
Irradiation: Irradiate both normoxic and hypoxic plates with increasing doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Immediately after irradiation, replace the drug-containing media with fresh, drug-free media and return all plates to a standard normoxic incubator.
-
Colony Formation: Incubate for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction for each dose and plot the data on a semi-log graph. Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required for a specific level of survival (e.g., 10%) in the control group by the dose required for the same survival level in the drug-treated group under hypoxia. An SER > 1 indicates radiosensitization.
Caption: Experimental workflow for assessing radiosensitizing potential via clonogenic assay.
Application 2: A Scaffold for Novel Antimicrobial Agents
The foundational mechanism of action against anaerobic organisms is identical to that in hypoxic tumor cells.[] Therefore, this compound is a strong candidate for development as an antimicrobial against anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and protozoa (Giardia lamblia, Trichomonas vaginalis).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a 2-fold serial dilution of this compound in an appropriate anaerobic broth medium in a 96-well plate.
-
Inoculation: In an anaerobic chamber, inoculate each well with a standardized suspension of the target anaerobic microorganism. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate under strict anaerobic conditions at 37°C for 24-48 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application 3: Intermediate for Medicinal Chemistry
The bromo- and methyl-substituents make this molecule a versatile building block.[14] The bromine atom is a particularly useful handle for synthetic transformations, such as Suzuki or Sonogashira cross-coupling reactions, to introduce new functional groups. This allows for the creation of a library of derivatives with potentially improved potency, solubility, or reduced toxicity. Research in this area could focus on synthesizing derivatives and evaluating them in the assays described above to establish structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
GHS Hazard Information [7]
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a molecule built upon a clinically validated mechanism of action. Its potential as a hypoxia-activated therapeutic agent is strongly grounded in decades of research into the nitroimidazole class. The most promising avenues for immediate research lie in its systematic evaluation as a radiosensitizer and a hypoxia-selective cytotoxin for cancer therapy, and as a lead compound for novel antimicrobials. Future work should focus on leveraging its chemical structure to synthesize next-generation derivatives with enhanced efficacy and a superior safety profile, potentially leading to new clinical candidates for treating some of our most challenging diseases.
References
-
Summary of Process Development Work on TB Drug Pretomanid . Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview . MDPI. [Link]
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review . MDPI. [Link]
-
This compound | C4H4BrN3O2 . PubChem. [Link]
-
Nitroimidazoles . Lecturio. [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . Der Pharma Chemica. [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs . ResearchGate. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview . PMC. [Link]
-
Synthesis of Spiro-imidazole-4(2H)-ones via a Cascade Aza-Mannich/Cyclocondensation Reaction Using N-Unprotected Ketimines with α-Ketoamides . ACS Publications. [Link]
-
Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes . PMC. [Link]
-
Medicinal Significance of Nitroimidazoles . NISCAIR. [Link]
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives . PubMed. [Link]
-
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers . PMC. [Link]
-
Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles . ResearchGate. [Link]
-
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer . ScienceDirect. [Link]
-
Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent . ResearchGate. [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases . ACS Publications. [Link]
-
Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia . PMC. [Link]
-
Chemical Radiosensitizers for Use in Radiotherapy . ScienceDirect. [Link]
-
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers . MDPI. [Link]
-
Dual-function radiosensitizers. Alpha-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol and related compounds: preparation via an aziridine equivalent . PubMed. [Link]
-
Ionization of 2‐ and 4(5)‐Nitroimidazoles Radiosensitizers: A “Kinetic Competition” Between NO2 and NO Losses . NIH. [Link]
-
Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers . PubMed. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds . SciSpace. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents . ScienceDirect. [Link]
-
Imidazoles as potential anticancer agents . PMC. [Link]
-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment . Semantic Scholar. [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C4H4BrN3O2 | CID 135410005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Methodological & Application
experimental protocol for N-alkylation of 5-Bromo-2-methyl-4-nitro-1H-imidazole
Application Note: Precision N-Alkylation of 5-Bromo-2-methyl-4-nitro-1H-imidazole
Abstract This application note details a high-fidelity protocol for the N-alkylation of this compound, a critical scaffold in the synthesis of hypoxia-activated prodrugs and nitroimidazole antibiotics.[1][2] Unlike simple imidazole functionalization, this reaction is governed by a complex interplay between the electronic deactivation of the nitro group and the steric blockade of the bromine atom.[1][2] We present a validated methodology to control regioselectivity, favoring the formation of the pharmacologically relevant 5-nitro isomer (1-alkyl-4-bromo-2-methyl-5-nitroimidazole) or the 4-nitro isomer depending on specific conditions, with a focus on purification and structural assignment.[1][2]
Introduction & Mechanistic Insight
The functionalization of This compound presents a classic "ambident nucleophile" challenge.[1][2] The imidazole ring possesses two nitrogens capable of alkylation, leading to two distinct regioisomers.[1][2][3]
-
The Electronic Factor: The nitro group (
) at position 4 is strongly electron-withdrawing.[2] In unsubstituted 4-nitroimidazoles, alkylation typically occurs at the nitrogen distal to the nitro group (N1), yielding the 1-alkyl-4-nitroimidazole .[1][2] This is because the nitrogen adjacent to the nitro group is less nucleophilic due to inductive and resonance deactivation.[1][2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
The Steric Factor (The "Bromo Effect"): In this specific substrate, the bromine atom at position 5 introduces significant steric bulk.[1][2] While electronic factors discourage alkylation next to the nitro group, the steric bulk of the bromine atom discourages alkylation at the nitrogen adjacent to itself.[1][2]
The Paradox: Experimental evidence in polysubstituted nitroimidazoles (e.g., during the synthesis of metronidazole analogs or pretomanid intermediates) suggests that steric hindrance often overrides electronic deactivation .[1][2] Consequently, alkylation frequently favors the nitrogen adjacent to the nitro group, resulting in the 1-alkyl-5-nitroimidazole derivative (where the bromo group effectively shifts to position 4 in the product numbering).[1][2]
This protocol addresses the synthesis and separation of these isomers, with a focus on the Base-Solvent System to modulate the outcome.[1][2]
Experimental Protocol
Reagents & Equipment[1][2][3][4][5][6][7]
-
Alkylating Agent: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide, or functionalized alkyl bromides).[1][2]
-
Base:
-
Method A (Mild): Potassium Carbonate (
), anhydrous, 325 mesh.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Method B (Strong): Sodium Hydride (
), 60% dispersion in mineral oil.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Solvent:
-
Purification: Silica Gel 60 (230-400 mesh), Ethyl Acetate (
), Hexanes.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Method A: Kinetic Control (K₂CO₃ / MeCN)
Recommended for reactive alkyl halides (e.g., MeI, BnBr) and operational simplicity.[1][2]
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with This compound (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvation: Add anhydrous MeCN (
of substrate). Stir at Room Temperature (RT) for 15 minutes. The mixture will remain a suspension.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1][2]
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC (System: 50% EtOAc/Hexanes).[2] Reaction typically completes in 2–4 hours.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Checkpoint: If reaction is sluggish, add catalytic Potassium Iodide (
, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Work-up: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc, wash with water (
) and brine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ).[2] Dry over and concentrate.
Method B: Thermodynamic Control (NaH / DMF)
Recommended for less reactive electrophiles or large-scale synthesis requiring complete conversion.[1][2]
-
Deprotonation: To a solution of This compound (1.0 equiv) in anhydrous DMF (
) at 0°C , carefully addngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (1.1 equiv) portion-wise.[2] Evolution ofngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> gas will be observed.[2] -
Anion Formation: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes. The solution should turn deep yellow/orange, indicating the formation of the nitronate-like imidazolide anion.[1][2]
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1–1.2 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC.[2][3][4][5]
-
Quench: Pour the reaction mixture slowly into ice-cold water (
reaction volume) with vigorous stirring. -
Extraction: Extract with EtOAc (
). Note: DMF can be difficult to remove; wash the organic layer thoroughly with water (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) and LiCl solution (5%) to remove residual DMF.[2]
Purification & Isomer Identification
The crude mixture will likely contain both regioisomers.[1][2] Separation is critical.
-
TLC Differentiation: The 1-alkyl-5-nitro isomer (sterically crowded) is typically less polar (higher
) than the 1-alkyl-4-nitro isomer due to the twisting of the nitro group out of planarity or shielding of the dipole.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Column Chromatography: Elute with a gradient of Hexanes
40% EtOAc/Hexanes. -
Structural Assignment (NMR):
-
NOE (Nuclear Overhauser Effect): This is the gold standard.[1][2]
-
Irradiate the
-alkyl protons.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Isomer A (1-alkyl-5-bromo-4-nitro): NOE observed to the Bromo group? No (Br has no protons).[1][2] NOE observed to the Methyl group at C2? Yes.
-
Isomer B (1-alkyl-4-bromo-5-nitro): NOE observed to the Methyl group at C2? Yes.
-
-
Correction: The key distinction is the chemical shift of the C2-Methyl and the Carbon NMR shifts.[1][2]
-
Shift Rule: In 1-alkyl-5-nitroimidazoles, the
-alkyl protons are often deshielded relative to the 4-nitro isomer due to the anisotropic effect of the adjacent nitro group (if planar) or magnetic environment changes.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
13C NMR: The C5 carbon bearing a Nitro group (in the 5-nitro isomer) typically appears upfield relative to a C5 bearing a Bromo group, but the C-Nitro carbon is usually around 130-145 ppm.[1][2]
-
Definitive Check: Crystal structure or comparison with known literature standards (e.g., Dimetridazole analogs).[1][2]
-
Data Summary & Troubleshooting
| Parameter | Method A (K₂CO₃/MeCN) | Method B (NaH/DMF) |
| Reaction Type | Heterogeneous, milder | Homogeneous, strong base |
| Primary Isomer | Mixed (often favors 5-nitro kinetically) | Mixed (Thermodynamic ratio) |
| Moisture Sensitivity | Moderate | High (NaH reacts violently with water) |
| Work-up Difficulty | Low (Filtration) | High (DMF removal) |
| Yield | 65–80% | 75–90% |
Critical Control Points:
-
Water Content: Water poisons the nucleophile and consumes the alkylating agent.[1][2] Use strictly anhydrous solvents.[2]
-
Temperature: Higher temperatures (>80°C) in DMF can lead to decomposition or polymerization of the nitroimidazole.[1][2]
-
Safety: 5-bromo-4-nitroimidazoles are potential sensitizers.[1][2] Handle with gloves in a fume hood.[2]
Visualization: Reaction Pathways
Caption: Mechanistic bifurcation of the alkylation reaction. The steric bulk of the C5-Bromine atom often directs alkylation to the nitrogen adjacent to the nitro group (Path B), overriding electronic deactivation.[1][2]
References
-
Regioselectivity in Nitroimidazole Alkylation: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents."[1][2][4][6] Der Pharma Chemica, 2022, 14(4): 12-16.[1][2][4] [Link][1][2][3][4][5][6][7]
-
Synthesis of Pretomanid Intermediates (Bromo-Nitroimidazoles): Nuckols, M. C., & Shanahan, C. S.[1][2][8] "Summary of Process Development Work on TB Drug Pretomanid." Medicines for All Institute, VCU, 2023.[1][2][8] [Link]
-
Suzuki Coupling on Bromo-Nitroimidazoles: Al-Masoudi, N. A., et al. "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles."[1][2] Molecules, 2011.[1][2] [Link]
Sources
- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 2. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
Application Notes and Protocols for the Synthesis of Hypoxia-Selective Therapeutics Utilizing 5-Bromo-2-methyl-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Achilles' Heel of Solid Tumors
Solid tumors are characterized by regions of low oxygen, a phenomenon known as hypoxia.[1] This hypoxic microenvironment is a major contributor to therapeutic resistance and tumor progression. However, the unique biochemistry of hypoxic cells, particularly the presence of highly active nitroreductase enzymes, presents a strategic vulnerability. Hypoxia-activated prodrugs (HAPs) are designed to exploit this difference, remaining largely inert in healthy, oxygenated tissues but undergoing bioactivation to potent cytotoxic agents specifically within the tumor microenvironment.[1][2][3]
The 2-nitroimidazole scaffold is a cornerstone in the design of HAPs due to its optimal redox potential for selective reduction in hypoxic conditions.[4] The compound at the center of this guide, 5-Bromo-2-methyl-4-nitro-1H-imidazole , is a key building block for a new generation of hypoxia-selective therapeutics. Its strategic substitution with a bromine atom offers a potential site for further functionalization, while the 2-methyl and 4-nitro groups fine-tune its electronic properties for efficient hypoxic activation.
This document serves as a comprehensive guide to the synthesis of a model hypoxia-selective therapeutic derived from this compound, providing detailed protocols, the scientific rationale behind the synthetic strategy, and methods for characterization and evaluation.
The Strategic Advantage of this compound
The selection of this compound as a precursor is based on a combination of factors that enhance its utility in the synthesis of HAPs:
-
The Nitroimidazole Core : The 4-nitro group is the lynchpin of hypoxic selectivity. In low-oxygen environments, it undergoes a one-electron reduction by cellular nitroreductases to form a nitro radical anion. In normoxic tissues, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive cytotoxic species, such as hydroxylamines and amines, that can damage DNA and other vital cellular components.[4][5]
-
The Bromo Substituent : The bromine atom at the 5-position serves as a versatile synthetic handle. While this guide will focus on N-alkylation, the bromo group can potentially be utilized in cross-coupling reactions to introduce more complex side chains, allowing for a modular approach to drug design.
-
The Methyl Group : The 2-methyl substituent can influence the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.
Mechanism of Hypoxic Activation
The therapeutic efficacy of nitroimidazole-based HAPs is contingent on their selective activation within the tumor microenvironment. The process can be summarized as follows:
-
Systemic Distribution : The prodrug is administered systemically and distributes throughout the body, including to both normoxic and hypoxic tissues.
-
Selective Reduction : In hypoxic regions, endogenous nitroreductases catalyze the reduction of the nitro group on the imidazole ring.
-
Irreversible Trapping and Cytotoxicity : The reduced intermediates are highly reactive and can form covalent adducts with cellular macromolecules, leading to cell death. This process also effectively traps the drug within the hypoxic cells, increasing its local concentration and therapeutic effect.
Below is a diagram illustrating the fundamental principle of hypoxic activation of a generic 2-nitroimidazole prodrug.
Caption: Mechanism of selective activation of nitroimidazole prodrugs in hypoxic vs. normoxic tissues.
Synthesis Protocol: Preparation of a Model Hypoxia-Selective Therapeutic
This protocol details the synthesis of 1-(3-chloro-2-hydroxypropyl)-5-bromo-2-methyl-4-nitro-1H-imidazole , a compound analogous to the well-established antibacterial and antiprotozoal agent, Ornidazole.[6] The resulting chlorohydrin can act as a bioreductive alkylating agent upon hypoxic activation.
Overall Synthetic Scheme
The synthesis is a one-step N-alkylation of the imidazole ring with epichlorohydrin. The reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the epoxide ring of epichlorohydrin.
Caption: Synthetic route to 1-(3-chloro-2-hydroxypropyl)-5-bromo-2-methyl-4-nitro-1H-imidazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 89249-92-3 | 220.02 | Starting material |
| Epichlorohydrin | 106-89-8 | 92.52 | Alkylating agent, handle with care |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base, anhydrous |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Solvent, anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography |
| Hexane | 110-54-3 | 86.18 | For chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Protocol
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 22.7 mmol).
-
Addition of Reagents : To the flask, add anhydrous potassium carbonate (4.7 g, 34.1 mmol) and anhydrous acetonitrile (100 mL).
-
Initiation of Alkylation : Stir the suspension at room temperature for 15 minutes. Add epichlorohydrin (3.2 g, 34.1 mmol) to the mixture.
-
Reaction Conditions : Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Solvent Removal : Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to obtain the pure 1-(3-chloro-2-hydroxypropyl)-5-bromo-2-methyl-4-nitro-1H-imidazole .
Expected Results and Characterization
The final product is expected to be a pale yellow solid.
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | δ (ppm): 2.5 (s, 3H, -CH₃), 3.7-3.9 (m, 2H, -CH₂Cl), 4.1-4.3 (m, 1H, -CHOH), 4.4-4.6 (m, 2H, N-CH₂), 5.5 (d, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14 (C-CH₃), 46 (C-Cl), 52 (N-CH₂), 69 (C-OH), 120 (C5-Br), 145 (C4-NO₂), 150 (C2) |
| Mass Spec (ESI+) | m/z: 312.0 [M+H]⁺, 314.0 [M+H+2]⁺ (characteristic isotopic pattern for Br and Cl) |
In Vitro Evaluation of Hypoxia-Selective Cytotoxicity
To validate the hypoxia-selective activity of the synthesized compound, a standard in vitro cytotoxicity assay can be performed using a relevant cancer cell line (e.g., HCT116, A549).
Protocol Outline
-
Cell Seeding : Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Hypoxic and Normoxic Conditions : Place one set of plates in a hypoxic chamber (<1% O₂) and another set in a standard normoxic incubator (21% O₂).
-
Drug Treatment : Treat the cells with a serial dilution of the synthesized compound and a positive control (e.g., a known HAP like Evofosfamide) for 48-72 hours.
-
Cell Viability Assay : Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis : Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is then determined (HCR = IC₅₀ normoxia / IC₅₀ hypoxia). A high HCR value indicates significant hypoxia-selective cytotoxicity.
Future Directions and Further Functionalization
The synthesized chlorohydrin, 1-(3-chloro-2-hydroxypropyl)-5-bromo-2-methyl-4-nitro-1H-imidazole , is a valuable intermediate for the creation of more complex HAPs. The hydroxyl and chloro groups can be further modified to attach other cytotoxic warheads, targeting moieties, or imaging agents. For instance, the hydroxyl group can be esterified with other drugs, and the chloro group can be displaced by other nucleophiles.
Conclusion
This compound is a highly promising and versatile precursor for the development of innovative hypoxia-selective therapeutics. The synthetic protocol outlined in these application notes provides a robust and reproducible method for generating a key intermediate that can be further elaborated into a diverse library of HAPs. The inherent properties of the nitroimidazole core, combined with the synthetic flexibility offered by the bromo and chlorohydrin functionalities, make this a compelling scaffold for researchers and drug developers aiming to target the hypoxic tumor microenvironment.
References
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
-
Tsuji, T., et al. (2023). Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole. Bioorganic & Medicinal Chemistry Letters, 95, 129484. [Link]
-
Wilson, W. R., et al. (1996). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of Medicinal Chemistry, 39(1), 307-318. [Link]
-
Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(7), 833. [Link]
-
Ben-abdellah, F. Z., et al. (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 10(5), 118-122. [Link]
-
Poon, G. M. K. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 85-100. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]
-
Fard, M. T., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 9(10), e37894. [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 834. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Pedada, J. R., et al. (2020). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 24(8), 1541-1546. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]
-
Yilmaz, I., & Ceyhan, G. (2020). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Revue Roumaine de Chimie, 65(1), 61-71. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
Sources
- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-2-methyl-4-nitro-1H-imidazole as a Divergent Chemical Intermediate
Abstract & Strategic Value
In the landscape of nitroimidazole antibiotics—a class dominated by metronidazole, tinidazole, and dimetridazole—5-Bromo-2-methyl-4-nitro-1H-imidazole represents a critical "branch point" intermediate. Unlike simple nitroimidazoles, the presence of the bromine atom at the C5 (or C4) position breaks the metabolic stability of the ring, offering a reactive handle for divergent synthesis.
This guide details the use of this compound not merely as a precursor, but as a scaffold for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling . By leveraging the "push-pull" electronic effects of the nitro group, researchers can displace the bromine atom with thiols, amines, or aryl groups, accessing novel pharmacophores that are inaccessible via standard nitroimidazole chemistry.
Chemical Profile & Reactivity Logic
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 18874-52-7 |
| Molecular Formula | C₄H₄BrN₃O₂ |
| Molecular Weight | 206.00 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Key Hazard | Suspected Mutagen (Handle with Class II Safety Protocols) |
The "Activation" Mechanism
The utility of this intermediate relies on the electronic environment of the imidazole ring:
-
The Nitro Group (Electron Withdrawing): Strongly pulls electron density from the ring, making the adjacent carbons electrophilic.
-
The Bromine Atom (Leaving Group): Located at C5 (or C4), it is activated by the adjacent nitro group, facilitating displacement by nucleophiles (SNAr).
-
The Imidazole Nitrogen (Acidic NH): Allows for N-alkylation to "lock" the tautomer and tune the lipophilicity of the final drug candidate.
Critical Workflow: Divergent Synthesis
The following diagram illustrates the logical flow of using this intermediate. The process begins with N-alkylation (locking the structure), followed by a choice between SNAr functionalization or C-C bond formation.
Figure 1: Divergent synthetic pathways starting from this compound.
Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To install an alkyl chain (e.g., ethyl, benzyl) and lock the tautomer, favoring the bioactive 1-alkyl-5-nitro isomer.
Context: Alkylation of 4(5)-nitroimidazoles yields a mixture of 1,4- and 1,5-isomers. The 1,5-isomer (where NO₂ is adjacent to the alkylated N) is typically the target for antimicrobial activity (resembling Metronidazole).
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Bromoethane or Benzyl bromide) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq) or NaH (for kinetic control)
-
Solvent: Anhydrous DMF or Acetonitrile
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.
-
Deprotonation: Add Cs₂CO₃ (15 mmol). Stir at room temperature for 30 minutes. The solution will darken, indicating anion formation.
-
Addition: Dropwise add the Alkyl Halide (12 mmol).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Pour the mixture into ice-water (100 mL). The product typically precipitates. Filter the solid.
-
Purification: The crude solid contains both isomers. Recrystallize from Ethanol or separate via column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Note: The 1-alkyl-5-nitro isomer is often less polar and elutes first in many systems, but this must be verified by NOE NMR studies.
-
Protocol B: SNAr Displacement with Thiols
Objective: To synthesize thio-ether derivatives by displacing the activated bromine.
Mechanism: The nitro group at C5 activates the C4-Bromine (or vice versa) toward nucleophilic attack. This mimics the chemistry used to synthesize Tinidazole precursors but offers a bromo-leaving group which is superior to the chloro-analogs often used.
Materials:
-
N-Alkylated Bromo-Nitroimidazole (from Protocol A) (1.0 eq)
-
Thiol Nucleophile (e.g., 2-Mercaptoethanol, Cysteamine) (1.2 eq)
-
Base: Triethylamine (Et₃N) (2.0 eq)
-
Solvent: THF or DMSO
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 mmol) in THF (5 mL).
-
Add Et₃N (2.0 mmol) followed by the Thiol (1.2 mmol).
-
Reaction: Stir at reflux (65°C) for 3–12 hours. The reaction is driven by the relief of steric strain and the electronic activation of the C-Br bond.
-
Observation: A precipitate of Et₃N·HBr often forms.
-
Workup: Remove solvent in vacuo.[1] Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Yield: Typically 75–90%.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: To create 5-aryl-nitroimidazoles, expanding the scaffold for potential anti-tubercular applications (similar to Pretomanid).
Materials:
-
N-Alkylated Bromo-Nitroimidazole (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
-
Base: Na₂CO₃ (2M aqueous solution)
-
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the bromide (1.0 mmol), boronic acid (1.5 mmol), and 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) and Na₂CO₃ solution (2 mL). Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2 hours.
-
Filtration: Filter through a pad of Celite to remove Palladium black.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Safety & Handling (Critical)
-
Carcinogenicity: Nitroimidazoles are classified as Group 2B carcinogens (possibly carcinogenic to humans). All weighing and solid handling must occur inside a fume hood or glovebox .
-
Explosion Hazard: While stable at room temperature, nitro-compounds can decompose violently at high temperatures. Do not heat neat (without solvent) above 150°C.
-
Waste: Segregate all halogenated organic waste.
References
-
Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1989. Link[2]
-
Regioselective Synthesis of 1-Alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 2022. Link
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 2008. Link
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole. Organic Process Research & Development (Contextual citation for scale-up). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-methyl-4-nitro-1H-imidazole
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the synthesis of 5-Bromo-2-methyl-4-nitro-1H-imidazole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The following information is presented in a troubleshooting-focused, question-and-answer format to directly address potential issues.
Part 1: Synthesis Overview and Critical Safety Concerns
The synthesis of this compound is a multi-step process involving potent reagents and energetic reactions. A typical synthetic route involves the nitration of 2-methyl-1H-imidazole followed by bromination, or vice-versa. The order of these steps is a critical parameter that influences regioselectivity and the impurity profile. For this guide, we will primarily address the common route of nitration followed by bromination.
General Reaction Scheme:
-
Step 1: Nitration: 2-methyl-1H-imidazole is reacted with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield 2-methyl-4(5)-nitro-1H-imidazole.
-
Step 2: Bromination: The resulting nitro-imidazole is then brominated, often using N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to selectively install a bromine atom at the 5-position.
Mandatory Safety FAQs
Q1: What are the primary safety hazards I should be aware of when scaling up this synthesis?
A1: This synthesis involves several significant hazards that are amplified at scale.
-
Extreme Exothermicity: Both nitration and bromination reactions are highly exothermic. Without precise temperature control and adequate reactor cooling capacity, thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are severely corrosive to skin, eyes, and respiratory tracts.[1][2] Liquid bromine is also highly toxic, corrosive, and volatile, requiring specialized handling procedures.[3][4]
-
Potentially Energetic Material: Nitroimidazoles are a class of compounds known for their energetic properties.[5] The final product and intermediates should be handled as potentially explosive, especially if subjected to shock, friction, or high temperatures. Avoid isolating and drying large quantities of intermediates without proper thermal stability testing (e.g., DSC analysis).
-
Gas Evolution: The reaction and subsequent quenching steps can release toxic fumes (e.g., NOx, HBr). All operations must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system with appropriate off-gas scrubbing.
Q2: What is the minimum required Personal Protective Equipment (PPE)?
A2: Due to the hazardous nature of the reagents, a comprehensive PPE protocol is non-negotiable.
-
Body: A flame-resistant lab coat, supplemented with a chemical-resistant apron.
-
Hands: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile) are essential. Standard disposable gloves are insufficient and can be quickly permeated by reagents like bromine.[4]
-
Eyes/Face: Chemical splash goggles and a full-face shield must be worn at all times, especially during reagent transfer and quenching.[4]
-
Respiratory: A respirator with acid gas/vapor cartridges may be necessary, depending on the scale and engineering controls in place.
Part 2: Troubleshooting the Nitration Step
The introduction of the nitro group onto the imidazole ring is a critical step that dictates the success of the entire synthesis.
Q3: My nitration reaction is sluggish, and I'm seeing a low conversion of the 2-methyl-imidazole starting material. What are the likely causes?
A3: Incomplete nitration is a common issue often traced back to two key areas: the nitrating agent and the reaction conditions.
-
Inactive Nitrating Species: The active electrophile is the nitronium ion (NO₂⁺), formed by the protonation of nitric acid by sulfuric acid. If your sulfuric acid is not sufficiently concentrated (i.e., has absorbed atmospheric moisture), the equilibrium will not favor nitronium ion formation. Ensure you are using fresh, high-purity (>98%) sulfuric acid.
-
Temperature Control: While the reaction is exothermic, it still requires a specific activation energy. If the reaction temperature is too low, the rate will be significantly reduced. Conversely, excessively high temperatures can lead to degradation and side products. See the table below for typical temperature ranges.
-
Poor Mass Transfer: At scale, inadequate agitation can lead to localized "hot spots" and areas of low reagent concentration. Ensure the reactor's stirring mechanism is sufficient to maintain a homogenous mixture of the solid 2-methyl-imidazole in the viscous acid medium.
Q4: I'm observing a significant amount of dark, tar-like byproducts and my yield of the desired 2-methyl-4-nitro-1H-imidazole is low. How can I improve this?
A4: The formation of tar and degradation products typically points to oxidative side reactions or over-nitration, which can be controlled by rigorous management of reaction parameters.
-
Rate of Addition: The substrate (2-methyl-imidazole) should be added portion-wise or as a controlled solution feed to the pre-chilled acid mixture. A rapid, uncontrolled addition will cause a large exotherm, leading to a temperature spike that promotes oxidation and byproduct formation.[6]
-
Strict Temperature Management: The reaction must be maintained within a narrow temperature window. Overheating is the primary cause of degradation. A patent for a similar compound, 5-chloro-1-methyl-imidazole, specifies keeping the initial addition temperature below 15 °C before slowly heating to 55 °C.[6] This highlights the importance of a controlled temperature profile.
-
Stoichiometry: While a slight excess of nitric acid is often used to drive the reaction to completion, a large excess can promote the formation of dinitro- or other undesired species.
Table 1: Typical Nitration Parameters & Outcomes
| Parameter | Condition | Rationale & Troubleshooting Insight |
| Reagents | H₂SO₄ (98%), HNO₃ (70%) | Sulfuric acid acts as a catalyst and dehydrating agent. Use of lower concentrations will inhibit the formation of the nitronium ion (NO₂⁺). |
| Ratio | 1.0-1.2 eq. HNO₃ | A slight excess of nitric acid ensures complete conversion. A large excess increases the risk of over-nitration and oxidative side products. |
| Temperature | 0-10 °C (addition) | Critical for controlling the initial exotherm. Insufficient cooling can lead to runaway reactions and significant byproduct formation. |
| Temperature | 50-60 °C (reaction) | After addition, a moderate temperature is often required to drive the reaction to completion in a reasonable time. Monitor closely. |
| Reaction Time | 2-8 hours | Monitor by TLC or HPLC to confirm completion. Premature work-up leads to low yield; excessively long times can increase byproduct formation. |
Part 3: Troubleshooting the Bromination Step
Proper control over bromination is essential for achieving high purity of the final product.
Q5: My bromination is not selective. I am isolating a mixture of the desired 5-bromo product and a di-bromo byproduct. How can I improve regioselectivity?
A5: Achieving mono-bromination at the desired C5 position is a significant challenge. The imidazole ring is activated towards electrophilic substitution, and controlling the reaction to prevent a second bromination at the C2 position (if unsubstituted) or other available sites is key.
-
Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and can easily lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often providing better control.
-
Stoichiometric Control: This is paramount. Use precisely 1.0 equivalent of your brominating agent. Even a small excess can significantly increase the amount of di-bromo impurity. At scale, this means accurately charging all materials.
-
Temperature: Perform the bromination at the lowest practical temperature. Often, these reactions are run at or below room temperature to moderate reactivity and improve selectivity.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Solvents like DMF or chloroform are sometimes used.[7]
Workflow for Selective Bromination
Caption: Controlled bromination workflow to maximize selectivity.
Part 4: Work-up and Purification FAQs
The final isolation and purification steps are critical for meeting the quality specifications required for pharmaceutical development.
Q6: During the quench step, I pour my acidic reaction mixture into ice water, but my yield is consistently low. Where is my product going?
A6: Low yield after quenching is a frequent scale-up problem. The issue can be chemical or physical.
-
Product Solubility: While many nitroimidazoles are poorly soluble in water, they can exhibit some solubility, especially in acidic conditions or if the volume of quench water is excessively large. Minimize the quench volume to what is necessary for safe temperature control and precipitation.
-
Incomplete Precipitation: After quenching, the product may take time to fully crystallize and precipitate. Ensure you are allowing adequate time for the slurry to age and that it is sufficiently cooled before filtration.
-
pH of Isolation: Check the pH of the slurry before filtration. The product's solubility may be pH-dependent. You may need to adjust the pH to the point of minimum solubility (often near neutral) with a base like sodium bicarbonate before filtering.
Q7: The isolated product is a sticky solid or has a strong off-color. What are the best methods for purification at scale?
A7: Impure product is often a result of residual starting materials, byproducts from the reaction (e.g., di-bromo species), or degradation products from the work-up.
-
Recrystallization: This is the most effective method for purification at scale. A systematic solvent screen is essential. Common solvent systems for this class of compounds include ethanol, isopropanol, acetonitrile, or mixtures with water. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Slurry Wash: If the product is largely pure but contaminated with surface impurities, washing the filtered solid with a suitable solvent (one in which the product is not very soluble) can be effective.
-
Charcoal Treatment: If the color is due to highly colored, minor impurities, a hot filtration through a bed of activated carbon during the recrystallization process can be effective at decolorizing the solution before crystallization.
Logic Diagram for Troubleshooting Low Yield
Caption: A systematic approach to diagnosing the cause of low product yield.
References
-
Medicines for All Institute (M4ALL). (2023, February 17). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. Retrieved January 30, 2026, from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- Patsnap. (n.d.). Method for synthesizing 2-bromo-4-nitroimidazole.
- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
PMC. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved January 30, 2026, from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 7. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in 5-Bromo-2-methyl-4-nitro-1H-imidazole Reactions
This guide is intended for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-4-nitro-1H-imidazole. The synthesis of this and related nitroimidazole compounds involves highly energetic reactions where precise temperature control is paramount for safety, yield, and purity. This document provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments. The information herein is synthesized from established chemical principles and data from closely related analogues. All protocols should be adapted with caution and appropriate safety measures.
Troubleshooting Guide: Managing Exotherms and Side Reactions
The synthesis of this compound can be approached via two primary routes: the nitration of a 2-methyl-5-bromo-1H-imidazole precursor or the bromination of 2-methyl-4-nitro-1H-imidazole. Both pathways involve exothermic steps where temperature management is critical.
Scenario 1: Nitration of 2-methyl-5-bromo-1H-imidazole
Nitration of imidazole rings is typically a highly exothermic process requiring strong acids and elevated temperatures. The primary challenge is controlling the reaction rate to prevent a runaway reaction and minimize the formation of impurities.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Action & Scientific Rationale |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | - Too rapid addition of the nitrating agent (e.g., nitric acid).- Inadequate cooling capacity of the reaction vessel.- Initial reaction temperature is too high, leading to an exponential increase in reaction rate. | Immediate Action: 1. Cease addition of reagents.2. Apply maximum cooling (ice bath, cryocooler).3. If necessary, dilute the reaction mixture with a pre-cooled, inert solvent (e.g., the sulfuric acid used as a solvent).Scientific Rationale: The nitration of aromatic heterocycles is autocatalytic in some cases and highly exothermic. Maintaining a low initial temperature and slow addition rate ensures that the heat generated can be effectively dissipated by the cooling system, preventing a thermal runaway. |
| Low Yield of Desired Product | - Reaction temperature too low: Insufficient thermal energy to overcome the activation energy for the nitration reaction.- Reaction temperature too high for an extended period: Potential for decomposition of the product or starting material. Nitroimidazoles can be susceptible to thermal degradation.[1] | Corrective Action: 1. If too low: Gradually increase the temperature in small increments (e.g., 5-10°C) while closely monitoring for any exotherm.2. If too high: Reduce the reaction temperature and consider reducing the overall reaction time. Perform time-course studies to find the optimal balance of temperature and duration.Scientific Rationale: Chemical reactions have an optimal temperature range. Below this, the reaction is too slow to be practical. Above this, side reactions and decomposition can significantly lower the yield. For many imidazole nitrations, a staged temperature profile, starting low and gradually increasing, is effective.[2] |
| Presence of Di-nitro or Oxidized Impurities | - Excessively high reaction temperature: Promotes over-nitration or oxidative degradation of the imidazole ring by the strong nitric/sulfuric acid mixture. | Preventative/Corrective Action: 1. Maintain the reaction temperature at the lower end of the effective range.2. Ensure the stoichiometry of the nitrating agent is precise.3. Consider a reaction temperature ramp, holding at a key temperature (e.g., 110°C for a related compound) for a specific duration rather than continuously increasing the temperature.[3][4] |
Scenario 2: Bromination of 2-methyl-4-nitro-1H-imidazole
Bromination is also exothermic and can lead to multiple additions if not properly controlled.
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Action & Scientific Rationale |
| Formation of Di-bromo Species | - High reaction temperature can increase the reactivity of the system, leading to a second bromination. | Preventative/Corrective Action: 1. Conduct the bromination at a lower temperature. For related compounds, bromination is often performed at or below room temperature.[5]2. Use a less reactive brominating agent if possible, although this may require temperature optimization.3. Employ a protecting group strategy on the imidazole nitrogen to modulate reactivity, which may also require specific temperature controls for the protection and deprotection steps.[5] |
| Incomplete Reaction | - The reaction temperature is too low for the chosen brominating agent (e.g., NBS). | Corrective Action: 1. Slowly and carefully increase the reaction temperature in small increments, monitoring the reaction progress by TLC or LC-MS.2. Ensure adequate mixing, as poor mass transfer can mimic a low-temperature issue. |
Frequently Asked Questions (FAQs)
Q1: What is a safe starting temperature for the nitration of a substituted imidazole?
A1: For nitrations in a strong acid mixture (e.g., HNO₃/H₂SO₄), it is crucial to start at a low temperature to control the initial exotherm. A starting temperature of 0-10°C during the addition of the imidazole substrate to the acid mixture is a common safety precaution.[6] After the initial addition, the temperature can be gradually increased to the desired reaction temperature (which can be as high as 110-150°C for some nitroimidazoles) while continuously monitoring for any uncontrolled rise in temperature.[2][7]
Q2: How can I improve the yield of my reaction without risking a runaway?
A2: Yield optimization in these reactions is often a balance between temperature and reaction time. Instead of simply increasing the temperature, consider running the reaction for a longer period at a moderate, controlled temperature. For related alkylation reactions on nitroimidazoles, increasing the temperature from room temperature to 60°C significantly improved yields while remaining well within a controllable range.[8] It is advisable to perform small-scale optimization experiments to determine the ideal temperature profile for your specific setup.
Q3: My reaction seems to stall before completion. Should I increase the temperature?
A3: An stalled reaction could be due to insufficient temperature, but it could also be related to other factors such as poor mixing, reagent degradation, or incorrect stoichiometry. Before increasing the temperature, verify these other factors. If the temperature is the likely cause, increase it gradually (5-10°C at a time) and monitor the reaction progress closely. Abrupt and large temperature increases should be avoided.
Q4: Are there any visual cues related to temperature that I should watch for?
A4: While not a substitute for a calibrated thermometer, visual cues can be informative. A sudden change in color (e.g., darkening or charring) or a rapid increase in the rate of off-gassing can indicate that the reaction temperature is too high and decomposition or unwanted side reactions are occurring.
Q5: What are the thermal stability concerns for this compound?
Experimental Protocols & Data
Representative Protocol: Nitration of a Bromo-imidazole (Adapted for 2-methyl-5-bromo-1H-imidazole)
This protocol is based on the synthesis of a closely related compound, 5-bromo-4-nitro-1H-imidazole, and should be adapted with caution.[3][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid (e.g., 10 volumes relative to the starting material). Cool the flask to 0-5°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 equivalents) to the sulfuric acid while maintaining the internal temperature below 15°C.[6]
-
Substrate Addition: Once the acid mixture has re-cooled to 0-5°C, add the 2-methyl-5-bromo-1H-imidazole (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 15°C.
-
Controlled Heating: After the addition is complete, slowly and carefully warm the reaction mixture to the target temperature (e.g., starting with a lower temperature and ramping up to 110°C). Monitor the temperature closely for any unexpected exotherm.
-
Reaction Monitoring: Hold the reaction at the target temperature for a predetermined time (e.g., 1 hour, as in the analogous synthesis), monitoring the reaction progress by a suitable method (TLC, LC-MS).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker of crushed ice with vigorous stirring. This is a highly exothermic step and must be done carefully.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
Troubleshooting Workflow for Nitration Temperature Control
Caption: Troubleshooting workflow for temperature control during nitration.
References
- Google Patents. (n.d.). CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction.
-
Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole - Eureka. Retrieved January 30, 2026, from [Link]
-
Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Biblioteka Nauki. Retrieved January 30, 2026, from [Link]
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496–500.
-
ResearchGate. (n.d.). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved January 30, 2026, from [Link]
-
JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]
- 3. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]
- 5. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
work-up procedures for 5-Bromo-2-methyl-4-nitro-1H-imidazole reactions
Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Work-up, Purification, and Troubleshooting for 5-Bromo-2-methyl-4-nitro-1H-imidazole (BMNI) workflows.
Core Work-up Protocols
Overview
The work-up strategy for this compound (BMNI) is dictated by its amphoteric nature and the thermal instability of the nitro-bromo motif. The imidazole ring allows the molecule to exist as a neutral species, a cation (acidic pH), or an anion (basic pH).
Protocol A: The "Crash-Out" Method (Recommended for Synthesis)
Best for: Isolating BMNI after bromination of 2-methyl-4-nitroimidazole.
The Logic: BMNI has poor water solubility (<0.5 mg/mL) at neutral pH. By adjusting the reaction mixture to the isoelectric point (pH ~5-7), the product precipitates, avoiding the need for large-scale extractions.
-
Quench: Pour the reaction mixture (often in acetic acid or sulfuric acid) slowly into a 5x volume of crushed ice/water .
-
Critical: Maintain temperature <10°C to prevent hydrolysis or denitration.
-
-
pH Adjustment:
-
If acidic (e.g.,
solvent): Neutralize slowly with 25% aqueous NaOH or to pH 6–7. -
Observation: A thick yellow/white precipitate will form.
-
-
Filtration: Vacuum filter the slurry using a sintered glass funnel (Porosity 3).
-
Wash:
-
Wash cake 2x with cold water (removes inorganic salts).
-
Wash 1x with cold hexanes (removes non-polar organic impurities).
-
-
Drying: Dry in a vacuum oven at 45°C (Do NOT exceed 60°C; see Safety Section).
Protocol B: Extraction & Phase Separation (Recommended for Reactions)
Best for: N-Alkylation or
The Logic: Nitroimidazoles are "sticky" and often form emulsions. Brine washes are non-negotiable here.
-
Dilution: Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc). Ratio: 1 part reaction vol : 5 parts EtOAc.
-
Wash Cycle (The "3-Step"):
-
Wash 1 (Water): Removes bulk DMF/DMSO. Note: You will lose ~5% yield here due to solubility; back-extract the aqueous layer if yield is critical.
-
Wash 2 (5% LiCl): Highly effective at stripping residual DMF from the organic layer.
-
Wash 3 (Saturated Brine): Breaks emulsions and dries the organic layer.
-
-
Drying: Dry over anhydrous
(preferred over for nitro compounds to minimize surface adsorption).
Visual Decision Guides
Figure 1: Work-up Decision Tree
Caption: Logical flow for selecting the correct work-up method based on reaction solvent and product state.
Troubleshooting & FAQs
Category: N-Alkylation & Regioisomers
Q: I performed an N-alkylation, but I see two spots on my TLC. Which is my product? A: This is the classic N1 vs. N3 Regioisomer issue.
-
The Mechanism: The imidazole ring tautomerizes. The nitro group at position 4 is electron-withdrawing, making the N1 nitrogen less nucleophilic but sterically more accessible than N3 (which is flanked by the methyl group).
-
Identification:
-
N1-Alkyl (Target): Usually the major product (kinetic and thermodynamic) due to less steric hindrance from the 2-methyl group.
-
N3-Alkyl (Impurity): Often forms in 5–15% yields. It is generally more polar (lower
) than the N1 isomer on Silica/EtOAc.
-
-
Resolution:
-
Use Column Chromatography : Elute with Hexane:EtOAc (Start 80:20
50:50). The N1 isomer elutes first. -
Recrystallization: If separation is poor, recrystallize from Ethanol/Water (9:1). The N1 isomer usually crystallizes preferentially.
-
Category: Solubility & Yield
Q: My product isn't precipitating after the acid quench. The solution is just yellow. A: You likely missed the Isoelectric Point (pI) .
-
Diagnosis: Imidazoles are amphoteric.
-
pH < 4: The imidazole is protonated (
) and water-soluble. -
pH > 10: The imidazole is deprotonated (
) and water-soluble.
-
-
Fix: Check the pH with a calibrated probe, not just paper. Adjust strictly to pH 6.5 – 7.0 . If precipitation still fails, saturate the aqueous layer with NaCl (salting out) and extract with EtOAc.
Category: Safety & Stability
Q: Can I dry the product in the oven overnight at 100°C? A: ABSOLUTELY NOT.
-
Hazard: The combination of a Nitro (
) and Bromo ( ) group on a strained imidazole ring lowers the decomposition temperature. -
Data: Thermal decomposition onset is typically observed around 225°C , but slow degradation/darkening occurs >80°C.
-
Protocol: Dry under high vacuum at 40–45°C . If higher heat is needed, ensure an inert atmosphere (
), but never exceed 60°C for prolonged periods.
Data Tables
Table 1: Solubility Profile (at 25°C)
Use this to select extraction and crystallization solvents.
| Solvent | Solubility | Application |
| Water (pH 7) | < 0.5 mg/mL | Anti-solvent (Precipitation) |
| Water (pH 1 / 12) | > 10 mg/mL | Aqueous washes (Loss of yield risk) |
| Ethyl Acetate | Moderate | Extraction (Standard) |
| Dichloromethane | Moderate | Extraction (Alternative) |
| DMF / DMSO | High | Reaction Medium |
| Ethanol | High (Hot) / Low (Cold) | Recrystallization |
| Hexanes | Negligible | Wash / Anti-solvent |
Table 2: Chemical Shift Diagnostic (1H NMR in DMSO-d6)
Use to confirm the integrity of the core scaffold.
| Proton | Chemical Shift ( | Multiplicity | Diagnostic Note |
| -NH (Ring) | 13.5 – 14.0 | Broad Singlet | Disappears upon |
| -CH3 (C2) | 2.2 – 2.4 | Singlet | Shift moves downfield (~2.5) if N-alkylated.[1][2] |
References
-
Synthesis & Bromination
-
Thermal Stability
-
Regioselectivity in Alkylation
-
General Properties & pKa
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 5-Bromo-2-methyl-4-nitro-1H-imidazole
For the discerning researcher in drug development and medicinal chemistry, precise structural elucidation is paramount. In the landscape of heterocyclic compounds, nitroimidazoles represent a class of molecules with significant therapeutic potential, often employed as radiosensitizers and antimicrobial agents.[1] The introduction of various substituents to the imidazole core allows for the fine-tuning of their biological activity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 5-Bromo-2-methyl-4-nitro-1H-imidazole, a key intermediate in the synthesis of novel therapeutic agents. Through a comparative approach with structurally related analogues, we will dissect the subtle electronic effects that govern the chemical shifts in both ¹H and ¹³C NMR spectra, offering a robust framework for the characterization of this important molecular scaffold.
The Influence of Substitution on the Imidazole Ring: A ¹H NMR Perspective
The ¹H NMR spectrum of a substituted imidazole provides a rapid and informative fingerprint of its substitution pattern. In the case of this compound, the absence of a proton on the imidazole ring simplifies the spectrum, leaving only the signal from the methyl protons and the N-H proton. The key to a comprehensive understanding lies in comparing its spectrum with those of its precursors and isomers.
The ¹H NMR spectrum of 2-methyl-4-nitroimidazole in DMSO-d₆ displays a signal for the C5-H proton at approximately 8.217 ppm and the methyl protons at 2.348 ppm.[2] The introduction of a bromine atom at the C5 position to yield this compound removes the C5-H signal. The primary focus then shifts to the methyl proton signal. Due to the electron-withdrawing nature of the bromine atom, a slight downfield shift of the methyl proton signal is anticipated compared to 2-methyl-4-nitroimidazole.
For a broader context, consider 5-Bromo-4-nitro-1H-imidazole, which lacks the C2-methyl group. Its ¹H NMR spectrum in DMSO-d₆ shows a singlet for the C2-H proton at 7.99 ppm.[3] This significant downfield position of the C2-H highlights the combined electron-withdrawing effects of the nitro and bromo groups.
| Compound | Solvent | ¹H Chemical Shift (ppm) |
| This compound | DMSO-d₆ | ~2.4 (s, 3H, CH₃) (Predicted) |
| 2-Methyl-4-nitroimidazole[2] | DMSO-d₆ | 8.217 (s, 1H, C5-H), 2.348 (s, 3H, CH₃) |
| 5-Bromo-4-nitro-1H-imidazole[3] | DMSO-d₆ | 7.99 (s, 1H, C2-H) |
| 4-Nitroimidazole[4] | DMSO-d₆ | 8.297 (s, 1H), 7.851 (s, 1H) |
Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on concentration and residual water in the solvent.
Decoding the Carbon Skeleton: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, we expect to observe four distinct signals corresponding to the two imidazole ring carbons, the carbon bearing the nitro group, and the methyl carbon.
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | CH₃ (ppm) |
| This compound | DMSO-d₆ | ~150 (Predicted) | ~148 (Predicted) | ~118 (Predicted) | ~14 (Predicted) |
| 4-Nitroimidazole[5] | - | 136.4 | 144.7 | 119.4 | - |
| 1-Methyl-4-nitroimidazole[5] | - | 137.5 | 145.2 | 120.1 | 34.2 (N-CH₃) |
| 2-Methylimidazole[6] | CDCl₃ | 144.6 | 121.2 | 121.2 | 12.8 |
The predicted values for the target molecule are based on the additive effects of the methyl, nitro, and bromo substituents on the imidazole ring.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound and its analogues, the following experimental protocol is recommended.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for a wide range of organic compounds and the residual solvent peak does not typically interfere with the signals of interest.[7] c. Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
2. NMR Spectrometer Setup: a. The data should be acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.[8] b. The spectrometer should be properly tuned and shimmed for the sample to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). b. Spectral Width: Approximately 16 ppm, centered around 8 ppm. c. Acquisition Time: At least 2 seconds to ensure good digital resolution. d. Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons. e. Number of Scans: 16-64 scans, depending on the sample concentration. f. Referencing: The chemical shifts should be referenced to the residual DMSO peak at 2.50 ppm.
4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). b. Spectral Width: Approximately 200 ppm, centered around 100 ppm. c. Acquisition Time: At least 1.5 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: 1024-4096 scans, as ¹³C is a less sensitive nucleus. f. Referencing: The chemical shifts should be referenced to the DMSO-d₆ solvent peak at 39.52 ppm.
Caption: Experimental workflow for NMR data acquisition.
Understanding the Electronic Landscape
The observed chemical shifts in the NMR spectra of this compound are a direct consequence of the electronic environment around each nucleus. The nitro group (-NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. This deshields the nuclei in the imidazole ring, causing their signals to appear at a lower field (higher ppm). The bromine atom also exerts an electron-withdrawing inductive effect. The methyl group (-CH₃), in contrast, is a weak electron-donating group.
Caption: Electronic effects influencing NMR chemical shifts.
Conclusion
The NMR spectral analysis of this compound, when placed in the context of its structural analogues, provides a clear picture of the interplay of substituent effects on the imidazole ring. The ¹H NMR spectrum is characterized by the signal of the methyl protons, which is expected to be slightly downfield compared to 2-methyl-4-nitroimidazole due to the influence of the adjacent bromine atom. The predicted ¹³C NMR spectrum reflects the strong deshielding effects of the nitro and bromo groups on the ring carbons. This guide provides a comprehensive framework for the characterization of this and other similarly substituted nitroimidazoles, which is essential for advancing research in medicinal chemistry and drug development.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12760, 2-Methyl-5-nitroimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135410005, this compound. Retrieved from [Link]
-
Kovtunov, E. A., et al. (2022). 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic. Pharmaceuticals, 15(11), 1335. Retrieved from [Link]
-
MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
de Souza, S. S., et al. (2024). Multiresidue Method for Quantification of Nitroimidazoles, Anthelmintics, Amphenicols, and Dyes in Meat, Shrimp, and Fish by Using a Modified QuEChERS-type Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum (d6-DMSO, 400 MHz) indicating the changes in.... Retrieved from [Link]
-
American Chemical Society. (2023). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry, 88(10), 6433–6443. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
American Chemical Society. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 19(10), 1386–1395. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-Methyl-5-Nitroimidazole Certified Reference Material. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Methyl-4-nitroimidazole(696-23-1) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C4H4BrN3O2 | CID 135410005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitroimidazole(3034-38-6) 1H NMR [m.chemicalbook.com]
- 5. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylimidazole(693-98-1) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
